2-Bromo-6-cyanoisonicotinic acid
Description
2-Bromo-6-cyanoisonicotinic acid is a halogenated pyridine derivative bearing bromo (Br) and cyano (CN) substituents at positions 2 and 6, respectively, with a carboxylic acid group at position 2. This compound belongs to the isonicotinic acid family, characterized by a pyridine ring substituted with functional groups that confer reactivity for applications in medicinal chemistry, agrochemical synthesis, and materials science. Notably, 2-Bromo-6-cyanoisonicotinic acid is listed as discontinued by CymitQuimica, indicating restricted commercial availability .
Properties
Molecular Formula |
C7H3BrN2O2 |
|---|---|
Molecular Weight |
227.01 g/mol |
IUPAC Name |
2-bromo-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12) |
InChI Key |
QAXLCZJHYGNMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyanoisonicotinic acid typically involves the bromination of 6-cyanoisonicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2-Bromo-6-cyanoisonicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyanoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted derivatives such as 2-amino-6-cyanoisonicotinic acid.
Reduction: Formation of 2-bromo-6-aminomethylisonicotinic acid.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Scientific Research Applications
2-Bromo-6-cyanoisonicotinic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyanoisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-6-cyanoisonicotinic acid with four analogs, focusing on substituent effects, molecular properties, and research applicability.
Substituent and Structural Differences
Functional Group Impact on Properties
- Electron-Withdrawing Effects: The cyano group in 2-Bromo-6-cyanoisonicotinic acid likely increases electrophilicity compared to chloro analogs (e.g., 2-Bromo-6-chloronicotinic acid), making it more reactive in Suzuki-Miyaura couplings or nucleophilic substitutions .
- Stability and Storage: Chloro derivatives (e.g., 2-Bromo-6-chloronicotinic acid) require refrigerated storage (2–8°C), suggesting sensitivity to thermal degradation, whereas amino-substituted variants (e.g., 3-Amino-2-bromo-6-chloroisonicotinic acid) may have enhanced stability under inert conditions .
Key Research Findings and Limitations
- Synthetic Utility : Bromo-chloro analogs (e.g., 2-Bromo-6-chloronicotinic acid) are preferred in scalable syntheses due to commercial availability and established protocols .
- Gaps in Data: Direct studies on 2-Bromo-6-cyanoisonicotinic acid are absent in the evidence, necessitating extrapolation from structural analogs. Its discontinued status further complicates experimental validation .
- Safety Profiles: Chloro and bromo derivatives carry handling risks (e.g., P261: “Avoid breathing dust/fume” in 2-Bromo-6-iodo-benzoic acid ), whereas amino-substituted compounds may pose lower toxicity.
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